molecular formula C11H12N2O B8782995 5'-Amino-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one

5'-Amino-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No. B8782995
M. Wt: 188.23 g/mol
InChI Key: LQHZMQRFITUYRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-Amino-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5'-Amino-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5'-Amino-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

5'-amino-1'-methylspiro[cyclopropane-1,3'-indole]-2'-one

InChI

InChI=1S/C11H12N2O/c1-13-9-3-2-7(12)6-8(9)11(4-5-11)10(13)14/h2-3,6H,4-5,12H2,1H3

InChI Key

LQHZMQRFITUYRN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)N)C3(C1=O)CC3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Add 5′-bromo-1′-methylspiro[cyclopropane-1,3′-indolin]-2′-one (1.0 g, 4.0 mmol), benzophenone imine (1.4 g, 8.0 mmol), cesium carbonate (3.2 g, 10.0 mmol), (±)-2,2′-bis(diphenylphosphino)-1,1′-binaphthalene (BINAP, 500 mg, 0.80 mmol), tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3, 500 mg, 0.55 mmol] to dioxane (20 mL), stir the reaction under nitrogen atmosphere at 110° C. overnight. Cool to room temperature; filter off the solid, concentrate the filtrate under reduced pressure to give a residue. Add hydrochloric acid (1N, 2 mL) and THF (15 mL) to the residue; stir the mixture for 30 mins at room temperature. TLC (PE:EtOAc=1:1) shows the reaction is almost complete. Concentrate the mixture under reduce pressure to give the crude product, purify by flash chromatography (silica gel, EtOAc:PE=1:1) to afford the title compound as a yellow solid (0.7 g, 93.3%). MS: (M+1): 189.1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
93.3%

Synthesis routes and methods II

Procedure details

1′-Methyl-5′-nitro-spiro[cyclopropane-1,3′-indoline]-2′-one (3 g) is dissolved in EtOAc (105 ml) and SnCl2.2H2O (9 g; 46.5 mmol) is added. The reaction mixture is refluxed overnight, cooled and filtered over Al2O3. After an aqueous work-up of the filtrate the compound (2.2 g) is obtained.
Name
1′-Methyl-5′-nitro-spiro[cyclopropane-1,3′-indoline]-2′-one
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
105 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two

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